1-(2-Bromo-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-(methylthio)acetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine or a brominating agent and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols.
Scientific Research Applications
1-(2-Bromo-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
1-(2-Bromo-5-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of a methylthio group, which affects its reactivity and applications.
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one: The presence of a chlorine atom instead of a bromine atom results in different chemical properties and reactivity.
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-(2-bromo-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
VOJWRYQIGVHJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.